![molecular formula C17H15Cl2N3O B2472411 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane CAS No. 2094558-07-1](/img/structure/B2472411.png)
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane, commonly known as DCPIB, is a small molecule inhibitor that has gained attention in scientific research for its ability to selectively block the activity of calcium-activated chloride channels. The purpose of
Mecanismo De Acción
DCPIB blocks the activity of calcium-activated chloride channels by binding to a specific site on the channel protein. The binding of DCPIB to this site prevents the movement of chloride ions through the channel, thereby inhibiting its activity. This mechanism of action has been confirmed through electrophysiological studies and molecular modeling.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects in different biological systems. In smooth muscle cells, DCPIB inhibits the contraction induced by acetylcholine and other agonists. In epithelial cells, DCPIB inhibits the fluid secretion induced by cAMP and other stimuli. In neurons, DCPIB inhibits the excitability induced by GABA and other neurotransmitters. These effects suggest that calcium-activated chloride channels play important roles in these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPIB has several advantages as a tool for scientific research. It is highly selective for calcium-activated chloride channels, allowing researchers to study the specific roles of these channels without affecting other ion channels. It is also relatively easy to use, with a simple application protocol and low toxicity. However, DCPIB also has some limitations. Its potency varies depending on the type of calcium-activated chloride channel, making it difficult to compare results across different studies. It also has a relatively short half-life, requiring frequent application in experiments.
Direcciones Futuras
In this field include the development of more potent and selective inhibitors of these channels, the identification of new physiological roles for these channels, and the investigation of their involvement in disease states such as asthma, cystic fibrosis, and hypertension. The use of DCPIB in combination with other inhibitors or activators of ion channels may also provide new insights into the complex interplay between different ion channels in physiological and pathological processes.
Métodos De Síntesis
DCPIB is synthesized through a multi-step process that involves the reaction of 2,5-dichloropyridine-4-carboxylic acid with pyridine-3-amine to form an amide intermediate. The amide intermediate is then reacted with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride to form the spirocyclic compound DCPIB. The final product is purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DCPIB has been extensively used in scientific research as a tool to investigate the physiological and pathological roles of calcium-activated chloride channels. These channels are involved in various physiological processes such as smooth muscle contraction, fluid secretion, and neuronal excitability. DCPIB has been shown to selectively block the activity of these channels without affecting other ion channels, making it a valuable tool for studying the specific roles of calcium-activated chloride channels in different biological systems.
Propiedades
IUPAC Name |
(2,5-dichloropyridin-4-yl)-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-13-9-21-14(19)7-12(13)16(23)22-10-17(4-2-5-17)15(22)11-3-1-6-20-8-11/h1,3,6-9,15H,2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTWNUHUKQVCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2C3=CN=CC=C3)C(=O)C4=CC(=NC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.